molecular formula C9H12N2O2 B2543802 2-Amino-N-(2-methoxyphenyl)acetamide CAS No. 332016-46-3

2-Amino-N-(2-methoxyphenyl)acetamide

Cat. No.: B2543802
CAS No.: 332016-46-3
M. Wt: 180.207
InChI Key: FVEBHWMTYMXJSL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyphenyl)acetamide is an organic compound characterized by the presence of an amino group and a methoxyphenyl group attached to an acetamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-N-(2-methoxyphenyl)acetamide may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . It is plausible that this compound may also interact with its targets in a similar manner, leading to alterations in cellular functions.

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.

Biochemical Analysis

Biochemical Properties

The role of 2-Amino-N-(2-methoxyphenyl)acetamide in biochemical reactions is not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that this compound can relieve joint inflammation and pain in rodent models of rheumatoid and osteoarthritis

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride, followed by the addition of ammonia or an amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-Amino-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(2-methoxyphenyl)acetamide
  • 2-Amino-N-(4-methoxyphenyl)acetamide
  • 2-Amino-N-(2-hydroxyphenyl)acetamide

Uniqueness

2-Amino-N-(2-methoxyphenyl)acetamide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEBHWMTYMXJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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